6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole
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Overview
Description
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole is a complex organoboron compound It features a unique tricyclic structure incorporating boron, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although specific applications are not yet well-defined.
Industry: It may be used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring can participate in π-π interactions, which are important in materials science applications .
Comparison with Similar Compounds
Similar Compounds
1,10-Bis(5-(trimethylstannyl)thiophen-2-yl)decane: This compound features a similar thiophene ring structure but with tin atoms instead of boron.
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole: This compound is unique due to its tricyclic structure and the presence of boron, oxygen, and sulfur atoms.
Uniqueness
This compound is unique due to its combination of boron and thiophene in a tricyclic structure.
Properties
Molecular Formula |
C14H19BO2S |
---|---|
Molecular Weight |
262.2g/mol |
IUPAC Name |
1,3,3-trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane |
InChI |
InChI=1S/C14H19BO2S/c1-13(2)10-4-5-11-14(3,12(10)13)17-15(16-11)9-6-7-18-8-9/h6-8,10-12H,4-5H2,1-3H3 |
InChI Key |
PURMGMLBEISVIT-UHFFFAOYSA-N |
SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
Canonical SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
Origin of Product |
United States |
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